Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Chemical Properties and Applications of (2,5-Difluoro-4-formylphenyl)boronic Acid
This guide presents a comprehensive technical overview of (2,5-Difluoro-4-formylphenyl)boronic acid, a pivotal bifunctional building block in contemporary organic synthesis. Its significance in research and development, particularly within the pharmaceutical and materials science sectors, is derived from the synergistic interplay of a versatile boronic acid moiety, a reactive formyl group, and two fluorine substituents on the phenyl ring. This document delineates its chemical properties, spectroscopic signature, synthetic pathways, and core reactivities, providing actionable insights for its strategic application.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of the intrinsic properties of (2,5-Difluoro-4-formylphenyl)boronic acid is paramount for its effective utilization in synthetic chemistry.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.
| Property | Value |
| Molecular Formula | C₇H₅BF₂O₃ |
| Molecular Weight | 185.92 g/mol |
| Appearance | White to off-white solid[1] |
| Typical Purity | ≥95% |
| Recommended Storage | Store at 2-8°C under an inert atmosphere |
Spectroscopic Signature
The unique arrangement of functional groups in (2,5-Difluoro-4-formylphenyl)boronic acid results in a distinct and identifiable spectroscopic profile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is defined by a characteristic downfield singlet for the aldehyde proton (CHO), typically observed near δ 10.0 ppm. The aromatic protons exhibit complex splitting patterns due to H-H and H-F coupling. The boronic acid hydroxyl protons often present as a broad, exchangeable signal.
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¹³C NMR : A key diagnostic signal is the carbonyl carbon of the aldehyde group, which resonates in the far downfield region (δ ~190 ppm). The aromatic carbons are influenced by the strong electron-withdrawing effects of the fluorine atoms, and their signals are further distinguished by characteristic C-F coupling constants.
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¹⁹F NMR : The two chemically non-equivalent fluorine atoms will give rise to two distinct signals in the ¹⁹F NMR spectrum, each showing coupling to adjacent protons and to each other.
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¹¹B NMR : For a trigonal planar (sp²) boronic acid, the ¹¹B NMR chemical shift is expected to be approximately 30 ppm.[2]
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. Expected characteristic absorption bands include a broad O-H stretch from the boronic acid (3500-3300 cm⁻¹), a strong C=O stretch from the aldehyde (around 1700 cm⁻¹), and robust C-F stretching vibrations (1300-1100 cm⁻¹).
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Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) being readily identifiable.
Synthesis and Elucidation of Mechanism
The synthesis of (2,5-Difluoro-4-formylphenyl)boronic acid typically follows established methodologies for the preparation of arylboronic acids, leveraging the transformation of an aryl halide into a reactive organometallic intermediate.[3][4][5]
Generalized Synthetic Workflow
The causality behind the chosen synthetic pathway is to first generate a nucleophilic aromatic species that can then be trapped by an electrophilic boron source.
Caption: A validated synthetic pathway for arylboronic acids.
Step-by-Step Experimental Protocol
This self-validating protocol ensures the controlled formation of the desired product.
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Formation of the Organometallic Reagent : In a flame-dried, inert-atmosphere apparatus, magnesium turnings are activated in anhydrous THF. A solution of the aryl halide precursor (e.g., 1-bromo-2,5-difluoro-4-formylbenzene, often with the aldehyde protected as an acetal to prevent reaction with the Grignard reagent) is added dropwise to form the corresponding Grignard reagent.[3] The choice of an organomagnesium species is driven by its high nucleophilicity and established reactivity.
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Borylation Step : The solution containing the freshly prepared Grignard reagent is transferred via cannula to a separate flask containing a trialkyl borate (e.g., trimethyl borate) in THF, maintained at a low temperature (typically -78 °C) to control reactivity and prevent side reactions.[4][5]
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Hydrolysis and Product Isolation : Upon completion of the addition, the reaction is allowed to warm to ambient temperature. An aqueous acid (e.g., H₂SO₄ or HCl) is then added to hydrolyze the intermediate boronate ester.[3][4] This step is critical as it protonates the boronate ester to yield the final boronic acid.
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Purification : The aqueous and organic layers are separated, and the product is extracted from the aqueous phase with an appropriate organic solvent. Purification is typically achieved via recrystallization or column chromatography to yield the high-purity product.
Reactivity and Strategic Applications in Synthesis
The synthetic power of (2,5-Difluoro-4-formylphenyl)boronic acid is rooted in the distinct and addressable reactivity of its boronic acid and formyl functionalities.
Key Synthetic Transformations
The molecule's design allows for selective reactions at either the boronic acid or the aldehyde, enabling complex molecular construction.
Caption: Orthogonal reactivity of the key functional groups.
The Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl systems, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The electron-withdrawing fluorine atoms can modulate the electronic properties of the aromatic ring, which in turn influences the kinetics of the catalytic cycle.
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Exemplary Suzuki-Miyaura Protocol : A mixture of (2,5-Difluoro-4-formylphenyl)boronic acid (1.2 equiv.), an aryl halide (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.) is dissolved in a solvent system (e.g., DMF/H₂O).[2] The mixture is degassed and heated under an inert atmosphere until the reaction reaches completion, as monitored by TLC or LC-MS.[2]
The Formyl Group: A Hub for Functionalization
The aldehyde functionality serves as a versatile handle for a multitude of subsequent chemical modifications:
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Wittig Olefination : Reaction with a phosphonium ylide converts the formyl group into an alkene, providing a reliable method for carbon chain extension and the introduction of vinylic systems.[6]
-
Reductive Amination : This powerful transformation allows for the synthesis of secondary and tertiary amines. The aldehyde is first condensed with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a hydride reagent (e.g., NaBH(OAc)₃, NaBH₃CN).[6]
-
Oxidation : The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O, or H₂O₂), granting access to another crucial functional group for further derivatization, such as amide bond formation.[6]
Safety, Handling, and Storage
Adherence to rigorous safety protocols is non-negotiable when working with (2,5-Difluoro-4-formylphenyl)boronic acid.
GHS Hazard Identification
The compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Safe Handling and Storage Protocols
-
Engineering Controls : All manipulations should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles and/or a full-face shield are mandatory.[7]
-
Skin Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[7] A lab coat is required.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.
-
-
Handling Practices : Avoid all direct contact with skin, eyes, and clothing.[7] Do not breathe dust.[8] Ensure hands are washed thoroughly after handling.
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at 2-8°C under an inert gas (e.g., argon) is recommended.
Conclusion
(2,5-Difluoro-4-formylphenyl)boronic acid is a highly valuable, multi-functional reagent for advanced organic synthesis. The strategic placement of a boronic acid, a formyl group, and two fluorine atoms on a phenyl scaffold provides chemists with a powerful platform for the efficient construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Retrieved from [Link]
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American Elements. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(9), 1474. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3,5-Difluoro-4-Formylphenylboronic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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